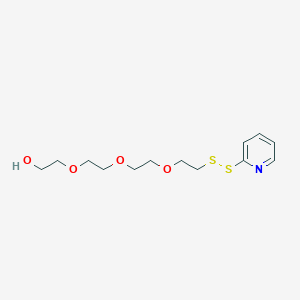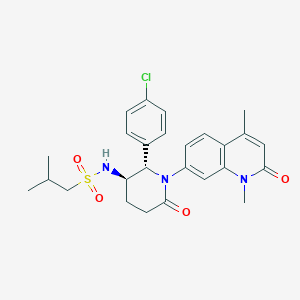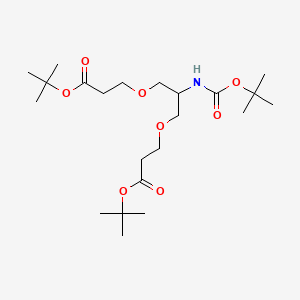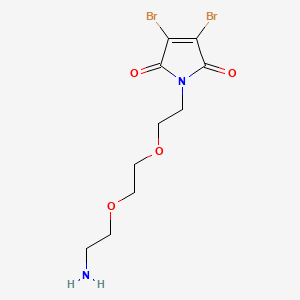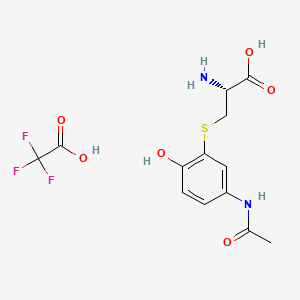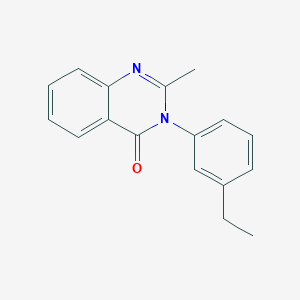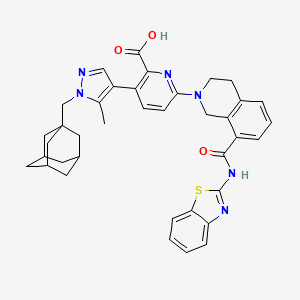
A-1331852
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-1331852 is an orally available BCL-XL selective inhibitor with a Ki of less than 10 pM . It is a highly potent, orally bioavailable inhibitor of BCL-XL, blocking a protein-protein interaction resulting in tumor cell apoptosis .
Synthesis Analysis
The synthesis of A-1331852 involved re-engineering a previously reported BCL-XL inhibitor, A-1155463, using structure-based drug design .Molecular Structure Analysis
The molecular formula of A-1331852 is C38H38N6O3S . The exact mass is 658.27 and the molecular weight is 658.820 .Chemical Reactions Analysis
A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent Molt-4 cells .Physical And Chemical Properties Analysis
The molecular formula of A-1331852 is C38H38N6O3S . The exact mass is 658.27 and the molecular weight is 658.820 .Scientific Research Applications
Cancer Research
A-1331852 has been used in cancer research, particularly in the study of breast and lung cancer. It has been found to enhance the antitumor effects of Docetaxel and Venetoclax in xenograft models of these cancers .
Apoptosis Induction
This compound has been found to selectively and potently induce apoptosis in BCL-XL-dependent tumor cells . This makes it a valuable tool in studying the process of programmed cell death.
Senescent Cell Clearance
A-1331852 has been found to induce apoptosis in and clear senescent biliary epithelial cells (BECs) . This could have implications for the study of aging and age-related diseases.
Lymphoma Research
The compound has been used in the study of EBV-associated T- and natural killer cell lymphoma. It has been found to induce apoptosis in xenograft models of this disease .
Drug Discovery
A-1331852 represents an attractive entry into a drug discovery program . Its selective and potent activity against BCL-XL-dependent cells makes it a promising candidate for further development.
6. Study of BCL-2 Family Protein Biology A-1331852 has been used as a critical tool molecule for further exploring BCL-2 family protein biology . This family of proteins plays a crucial role in regulating cell death and survival.
Mechanism of Action
Target of Action
A-1331852 is a first-in-class orally active inhibitor that selectively and potently induces apoptosis in tumor cells that are dependent on BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which are key negative regulators of the intrinsic apoptosis pathway .
Mode of Action
A-1331852 selectively disrupts BCL-XL–BIM complexes, leading to the induction of apoptosis in BCL-XL-dependent tumor cells . This interaction results in changes at the molecular level, triggering cell death in cancer cells that rely on BCL-XL for survival .
Biochemical Pathways
The action of A-1331852 affects the intrinsic apoptotic pathway. This pathway is a general mechanism by which cells commit suicide in response to diverse stresses . In a healthy cell, BAX/BAK proteins reside in an ‘inactivated’ state, either in the cytosol or bound to pro-survival proteins on the mitochondria . Following a death stimulus, apoptosis is initiated by transcriptional or post-translational up-regulation of the BH3-only proteins .
Pharmacokinetics
The pharmacokinetics of A-1331852 upon intravenous dosing in rats are characterized by a 4-hour half-life, low total plasma clearance, and low volume of distribution . The oral exposure of A-1331852 in rats following a 5 mg/kg dose provided excellent coverage of the cellular EC50 despite modest bioavailability .
Result of Action
The result of A-1331852’s action is the induction of apoptosis in BCL-XL-dependent tumor cells . This leads to the death of these cells, thereby inhibiting tumor growth. A-1331852 has demonstrated antitumor efficacy in preclinical models of both solid and hematological cancers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






